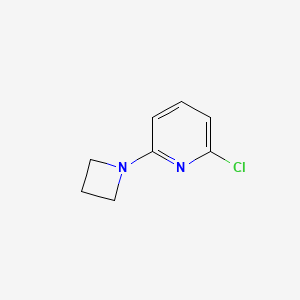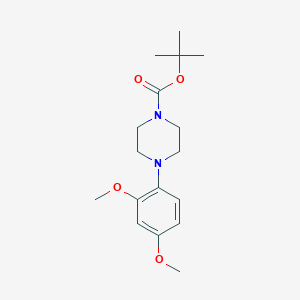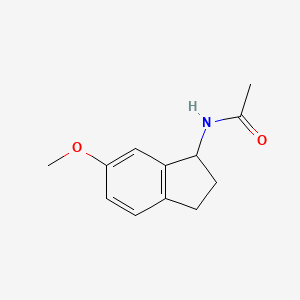
1,3,5-Hexatriene, 2,3,4,5-tetrachloro-, (Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Hexatriene, 2,3,4,5-tetrachloro-, (Z)- is an organic compound with the molecular formula C6H4Cl4. It is a derivative of hexatriene, where four chlorine atoms are substituted at the 2, 3, 4, and 5 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Hexatriene, 2,3,4,5-tetrachloro-, (Z)- typically involves the chlorination of 1,3,5-hexatriene. The reaction is carried out under controlled conditions to ensure the selective substitution of chlorine atoms at the desired positions. The reaction conditions often include the use of a chlorinating agent such as chlorine gas or a chlorinating reagent like thionyl chloride, in the presence of a catalyst or under UV light to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where the reaction parameters are optimized for maximum yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Hexatriene, 2,3,4,5-tetrachloro-, (Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated aldehydes or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives or fully dechlorinated hexatriene.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated carboxylic acids, while reduction can produce hexatriene or partially dechlorinated derivatives .
Applications De Recherche Scientifique
1,3,5-Hexatriene, 2,3,4,5-tetrachloro-, (Z)- has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of chlorination on the electronic properties of conjugated systems.
Biology: The compound’s interactions with biological molecules can provide insights into the effects of chlorinated hydrocarbons on living organisms.
Medicine: Research into its potential therapeutic applications, such as its use as a precursor for the synthesis of bioactive compounds.
Mécanisme D'action
The mechanism of action of 1,3,5-Hexatriene, 2,3,4,5-tetrachloro-, (Z)- involves its interaction with various molecular targets. The presence of chlorine atoms can influence the compound’s reactivity and interaction with other molecules. The compound’s conjugated system allows it to participate in electron transfer reactions, which can affect its behavior in chemical and biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Hexatriene: The parent compound without chlorine substitutions.
1,6-Diphenyl-1,3,5-hexatriene: A derivative with phenyl groups instead of chlorine atoms.
Tetrachlorobenzene: A chlorinated aromatic compound with similar chlorine content.
Uniqueness
1,3,5-Hexatriene, 2,3,4,5-tetrachloro-, (Z)- is unique due to its specific pattern of chlorination and the resulting electronic properties.
Propriétés
Numéro CAS |
43055-75-0 |
|---|---|
Formule moléculaire |
C6H4Cl4 |
Poids moléculaire |
217.9 g/mol |
Nom IUPAC |
2,3,4,5-tetrachlorohexa-1,3,5-triene |
InChI |
InChI=1S/C6H4Cl4/c1-3(7)5(9)6(10)4(2)8/h1-2H2 |
Clé InChI |
OQOLUDXFNNCLTK-UHFFFAOYSA-N |
SMILES canonique |
C=C(C(=C(C(=C)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propan-2-yl 2-[1-(3-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]-2-oxoacetate](/img/structure/B13869557.png)
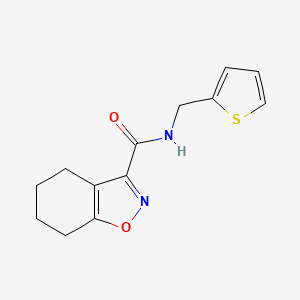
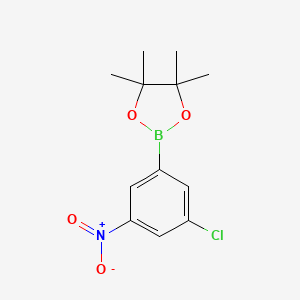
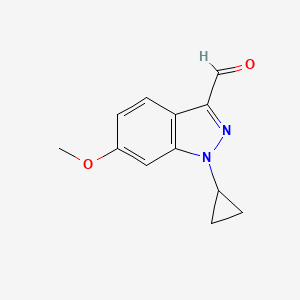
![4-(2-chlorophenyl)-4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)butan-1-ol](/img/structure/B13869582.png)


![3-Methoxy-4-[2-(4-methylpiperazin-1-yl)ethoxy]aniline](/img/structure/B13869599.png)

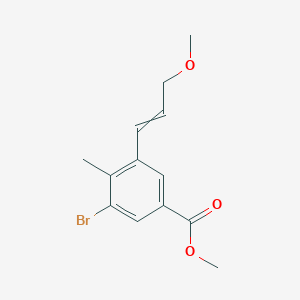
![tert-butyl N-[2-[(2-bromoacetyl)-(oxolan-3-yl)amino]ethyl]carbamate](/img/structure/B13869604.png)
